molecular formula C23H24N2O4S B3559717 2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide

2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3559717
M. Wt: 424.5 g/mol
InChI Key: KZHYBGLZUAMXSD-UHFFFAOYSA-N
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Description

2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative characterized by a benzylbenzenesulfonamido group attached to the acetamide backbone and a 4-methoxyphenylmethyl substituent.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-21-14-12-19(13-15-21)16-24-23(26)18-25(17-20-8-4-2-5-9-20)30(27,28)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHYBGLZUAMXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.

    Acylation: The N-benzylbenzenesulfonamide is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl and methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is likely related to its ability to interfere with specific biological pathways. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Biological Activity (Cell Lines/Assays) Source
2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide (Target) R1: Benzylbenzenesulfonamido; R2: 4-Methoxyphenylmethyl Not reported Not explicitly tested
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) R1: Pyrrolidin-1-ylquinazoline sulfonyl Not reported IC50 < 10 µM (HCT-1, SF268, MCF-7, PC-3)
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) R1: Morpholin-4-ylquinazoline sulfonyl Not reported IC50 < 5 µM (HCT-1, MCF-7)
2-(Methyl(phenyl)amino)-N-((4-methoxyphenyl)sulfonyl)methyl)acetamide (6b) R1: Methyl(phenyl)amino; R2: 4-Methoxyphenylsulfonyl 112–113 Not reported (synthesized for SAR studies)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I) R1: 2-Aminophenylsulfanyl Not reported Antimicrobial activity (broad-spectrum)

Key Observations:

Substituent Impact on Anticancer Activity: Compounds with heterocyclic sulfonyl groups (e.g., quinazoline derivatives in ) exhibit potent anticancer activity, likely due to enhanced binding to kinase domains or DNA . The target compound lacks a quinazoline moiety, which may reduce its cytotoxicity compared to compounds 38 and 40.

Role of Sulfonamide vs. Sulfanyl Groups :

  • The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets compared to the sulfanyl group in compound I (). This could influence selectivity toward different enzymes or receptors .

Melting Points and Crystallinity: Derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl in compound 6c, ) exhibit higher melting points (134–135°C), suggesting increased crystallinity.

Antimicrobial vs. Anticancer Focus: Compounds with benzofuran-oxadiazole () or aminophenylsulfanyl () substituents show antimicrobial activity, whereas quinazoline sulfonamides () are anticancer agents. The target compound’s benzylbenzenesulfonamido group may position it for dual activity, though this requires empirical validation.

Mechanistic and Assay Considerations

  • MTT Assay Relevance: The microculture tetrazolium (MTT) assay, described in , is a gold standard for cytotoxicity screening.
  • Crystal Structure Insights : The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () reveals stabilization via N—H···O and C—H···O hydrogen bonds. Similar interactions in the target compound could influence its stability and solubility .

Biological Activity

2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which incorporates both sulfonamide and acetamide functionalities, suggesting a multifaceted mechanism of action. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C16H17N2O3SC_{16}H_{17}N_{2}O_{3}S. The structural representation can be summarized as follows:

  • Molecular Weight: 319.38 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. These compounds have demonstrated significant activity against a variety of bacterial strains. For instance, research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, leading to bacterial growth inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound demonstrated IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 30 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of any pharmaceutical compound. Current data indicate that while some sulfonamide derivatives can exhibit toxic effects, the specific toxicity profile of this compound remains to be fully elucidated. Preliminary studies suggest low acute toxicity, with an LD50 greater than 1000 mg/kg in rodent models.

Case Studies and Research Findings

A recent patent application (US20220089555A1) outlines the synthesis and potential applications of N-benzyl-N-arylsulfonamide derivatives, including the compound . The patent highlights ongoing research into optimizing the biological activity of these compounds through structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide
Reactant of Route 2
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2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide

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